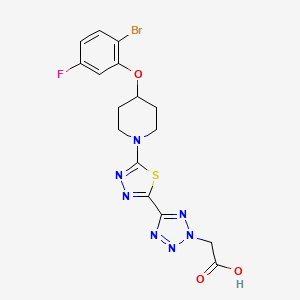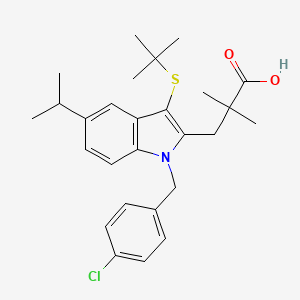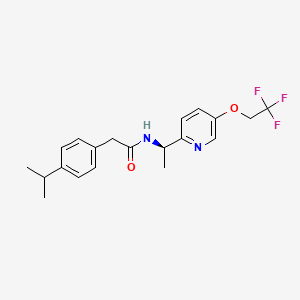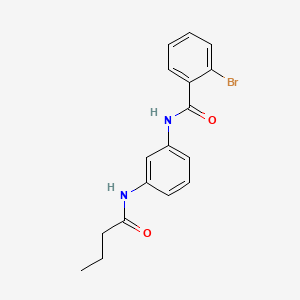
二硒化钼
描述
Molybdenum diselenide is an inorganic compound composed of molybdenum and selenium. It belongs to the family of transition metal dichalcogenides, which are known for their unique layered structures and intriguing properties.
科学研究应用
Molybdenum diselenide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
作用机制
Target of Action
Molybdenum diselenide (MoSe2) is a member of the two-dimensional transition metal dichalcogenide (2D-TMD) family . Its primary target is the hydrogen evolution reaction (HER) , where it acts as an electrocatalyst . The HER is a crucial process in sustainable energy conversion and storage systems .
Mode of Action
MoSe2 interacts with its target, the HER, through its unique physicochemical properties, as well as morphological and structural effects . The compound’s interaction with the HER involves the activation process of the catalyst, active sites, and surface reconstruction during the HER .
Biochemical Pathways
The primary biochemical pathway affected by MoSe2 is the hydrogen evolution reaction (HER) . This reaction is a part of the broader process of water splitting, which is a key reaction in the field of renewable energy. MoSe2 enhances the HER performance through its morphological and structural features .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MoSe2 is currently scarce. Its mechanical properties have been studied extensively . For instance, the fracture strengths and Young’s moduli of h-MoSe2 and t-MoSe2 have been investigated under different conditions .
Result of Action
The action of MoSe2 results in enhanced performance of the HER . This enhancement is due to the unique physicochemical properties of MoSe2, as well as its morphological and structural effects . The compound’s action also leads to changes in the mechanical properties of the material .
Action Environment
The action, efficacy, and stability of MoSe2 can be influenced by various environmental factors. For instance, the mechanical properties of MoSe2 can be affected by factors such as chirality, temperature, and strain rate . Additionally, the HER performance of MoSe2 can be enhanced through the preparation of various morphologies and structures .
准备方法
Synthetic Routes and Reaction Conditions
Molybdenum diselenide can be synthesized through various methods, including direct reaction, chemical vapor transport, and chemical vapor deposition. The direct reaction involves heating molybdenum and selenium in a sealed tube at high temperatures (600–700 °C) under low pressure to form molybdenum diselenide . Chemical vapor transport uses halogens like bromine or iodine to purify the compound at very low pressures and high temperatures . Chemical vapor deposition is another method used to produce single-crystal-thick layers of molybdenum diselenide .
Industrial Production Methods
Industrial production of molybdenum diselenide often involves large-scale chemical vapor deposition techniques. These methods allow for the controlled growth of molybdenum diselenide films on various substrates, making it suitable for applications in electronics and optoelectronics .
化学反应分析
Types of Reactions
Molybdenum diselenide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and enhancing its performance in various applications.
Common Reagents and Conditions
Oxidation: Molybdenum diselenide can be oxidized using strong oxidizing agents like nitric acid or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or hydrazine.
Substitution: Substitution reactions can be carried out using halogens or other chalcogenides to replace selenium atoms in the structure.
Major Products Formed
The major products formed from these reactions include molybdenum oxides, reduced molybdenum diselenide, and substituted molybdenum compounds. These products have distinct properties and can be used in various applications .
相似化合物的比较
Molybdenum diselenide is often compared with other transition metal dichalcogenides, such as molybdenum disulfide and tungsten diselenide. While all these compounds share similar layered structures, molybdenum diselenide exhibits higher electrical conductivity compared to molybdenum disulfide . Additionally, molybdenum diselenide has unique optical properties that make it suitable for specific applications in optoelectronics .
List of Similar Compounds
- Molybdenum disulfide
- Tungsten diselenide
- Tantalum diselenide
These compounds, while similar in structure, have distinct properties that make them suitable for different applications.
属性
IUPAC Name |
bis(selanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWZQNGIEIYAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Mo]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoSe2 | |
| Record name | molybdenum(IV) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum(IV)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065234 | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark grey odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum diselenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8282 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12058-18-3 | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12058-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12058-18-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum selenide (MoSe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of molybdenum diselenide?
A1: Molybdenum diselenide has the molecular formula MoSe2. Its molecular weight is 253.86 g/mol.
Q2: How can Raman spectroscopy be used to characterize MoSe2?
A3: Raman spectroscopy is a powerful tool for characterizing MoSe2. Distinct peaks corresponding to specific vibrational modes of the MoSe2 lattice can be identified, revealing information about layer thickness, stacking configuration, polytypism, and even the presence of defects [, , ].
Q3: What are the key optical properties of MoSe2?
A4: MoSe2 exhibits strong light-matter interactions. It displays significant optical absorption in the visible spectrum [] and exhibits photoluminescence, particularly in its monolayer form [, , ]. The optical properties are sensitive to factors like layer thickness, doping, and the presence of defects.
Q4: What are the potential applications of MoSe2 in electronics?
A5: MoSe2 has potential applications in various electronic devices like field-effect transistors (FETs) [, , ], phototransistors [, ], and Hall sensors []. Its semiconducting nature, combined with its unique structural and electronic properties, makes it attractive for flexible and transparent electronics.
Q5: How does hexagonal boron nitride (h-BN) affect the performance of MoSe2 FETs?
A6: Using h-BN as a substrate and dielectric for MoSe2 FETs significantly enhances their performance. The h-BN substrate reduces coulombic scattering at the interface compared to traditional SiO2, leading to increased electron concentration and improved mobility and on/off ratio [].
Q6: How does MoSe2 perform as an electrocatalyst for hydrogen evolution reaction (HER)?
A8: MoSe2 is actively researched as an electrocatalyst for HER [, , , , ]. Its performance is influenced by factors like morphology, exposed active sites, and electronic structure. Research focuses on improving its catalytic activity and stability through strategies like doping, creating heterojunctions, and increasing its surface area.
Q7: How does the presence of Cobalt and Nickel affect MoSe2's electrocatalytic activity?
A9: Functionalizing MoSe2 with bimetallic Co/Ni particles enhances its electrocatalytic activity for both oxygen and hydrogen evolution reactions []. The synergistic effect of these metals improves conductivity and provides a greater number of active sites, boosting the overall performance.
Q8: Can MoSe2 be used in optical applications?
A10: Yes, MoSe2's unique optical properties make it suitable for various applications like mode-locked fiber lasers [, , , ], optical modulators [], and humidity sensors []. Its nonlinear optical properties, including saturable absorption and two-photon absorption, are particularly valuable for ultrafast photonics applications.
Q9: How stable is MoSe2 under different conditions?
A11: While MoSe2 exhibits good thermal stability, its stability under various conditions is an active area of research. Factors like ambient exposure, electron beam irradiation [], and repeated charge-discharge cycles in energy storage applications [, ] can impact its performance and stability.
Q10: How does electron beam irradiation affect MoSe2?
A12: Electron beam irradiation can be used to manipulate defects in MoSe2. Studies have shown that it can facilitate the annihilation of vacancy clusters in monolayer MoSe2 by promoting the diffusion of vacancies to the free edges []. This controlled defect engineering can be used to tune the material's properties.
Q11: How do researchers improve the stability and performance of MoSe2 in energy storage applications?
A13: Researchers employ various strategies to enhance the stability and performance of MoSe2 for energy storage: * Interlayer Expansion: Introducing molecules like ammonium [] or octylamine [] between the MoSe2 layers expands the interlayer spacing, facilitating faster ion diffusion and improving rate capability. * Phase Engineering: Controlling the ratio of different MoSe2 phases, like the metallic 1T phase and semiconducting 2H phase, can enhance its conductivity and electrochemical performance [, ]. * Hybrid Structures: Combining MoSe2 with other materials like reduced graphene oxide (rGO) improves conductivity, increases surface area, and enhances charge storage capacity [].
Q12: How is computational chemistry used in MoSe2 research?
A14: Computational techniques like Density Functional Theory (DFT) are extensively used to investigate MoSe2's structural, electronic, and mechanical properties [, , , , ]. These calculations offer insights into band structure, defect formation energies, phonon dispersion, and other critical parameters, guiding experimental design and interpretation.
Q13: Can machine learning be used to predict the mechanical properties of MoSe2?
A15: Yes, machine learning techniques, such as Support Vector Machine (SVM), can be trained on molecular dynamics (MD) simulation data to develop predictive models for MoSe2's mechanical properties []. These models can efficiently predict properties like fracture strength, fracture strain, and Young's modulus under various conditions.
Q14: What are the common methods for synthesizing MoSe2?
A16: Various methods are employed for MoSe2 synthesis, including: * Chemical Vapor Deposition (CVD): Widely used for large-area growth of high-quality MoSe2 films [, , ]. * Solvothermal Method: Allows for controlled synthesis of MoSe2 with specific morphologies, like microspheres composed of nanosheets [, ]. * Liquid-Phase Exfoliation: Produces few-layer MoSe2 nanosheets from bulk crystals [, ]. * Direct Vapor Transport (DVT): Suitable for growing high-quality single crystals with controlled properties []. * Halide Vapor Phase Epitaxy (HVPE): Enables the growth of large-area, single-crystal MoSe2 films on substrates like sapphire [].
Q15: How can the properties of MoSe2 be tuned during synthesis?
A17: The properties of MoSe2 can be tailored by controlling various synthesis parameters: * Temperature: Influences the crystallinity, morphology, and phase of the resulting material [, ]. * Precursors: Different precursors and their concentrations affect the growth rate, morphology, and defect density [, , ]. * Growth Promoters: Additives like potassium iodide can promote the formation of continuous monolayer MoSe2 films during CVD [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3R)-4-[6-(4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridine-3-carboxylic acid](/img/structure/B1676614.png)
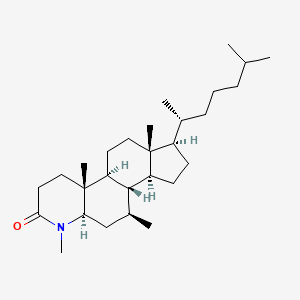


![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
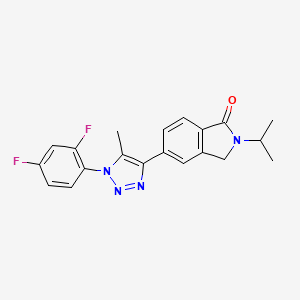
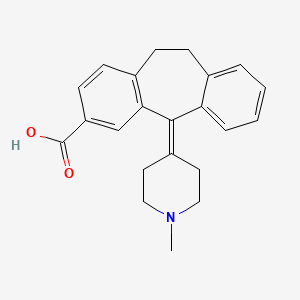
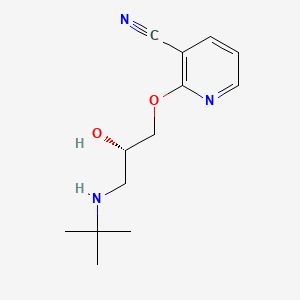
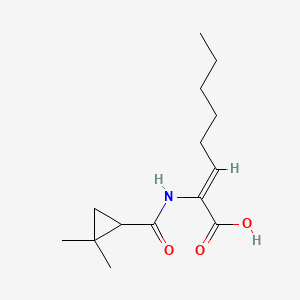
![(Z)-but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1676631.png)
